1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, starting from basic reactions to obtain the desired cyclobutane structure. For example, the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) involves nucleophilic displacement with a high specific activity, starting from the reaction of benzyl bromide with epichlorohydrin, leading to a key step of converting 3-benzyloxy-cyclobutane-1,1-dicarboxylate diamide to a mixture of diastereomeric 2-benzyloxycyclobutane hydantoins (Shoup & Goodman, 1999).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives has been extensively studied, demonstrating the importance of stereochemistry and the influence of cyclobutane as a structure-promoting unit. The NMR structural study and DFT theoretical calculations highlight the formation of strong intramolecular hydrogen bonds, giving rise to cis-fused [4.2.0]octane structural units that confer high rigidity on these molecules both in solution and in the gas phase (Izquierdo et al., 2005).
Chemical Reactions and Properties
Cyclobutane derivatives undergo various chemical reactions that highlight their versatility. For instance, the synthesis of an unnatural amino acid with potential as a BNCT agent involved monoalkylation and a 2 + 2 cycloaddition using dichloroketene, showcasing the reactive adaptability of the cyclobutane ring (Srivastava, Singhaus, & Kabalka, 1997).
Scientific Research Applications
Positron Emission Tomography (PET) Tracer for Tumor Delineation :
- Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), an analog of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, was synthesized as a new tumor-avid amino acid for PET imaging (Shoup & Goodman, 1999).
Boron Neutron Capture Therapy (BNCT) Agents :
- A water-soluble boronated amino acid, 1-amino-3-[2-(7-{3-[2-(2-hydroxymethyl-ethoxy)-1-(2-hydroxy-1-hydroxymethyl-ethoxymethyl)ethoxy]propyl}-1,7-di-carba-closo-dodecaboran-1-yl)ethyl]cyclobutanecarboxylic acid, was developed as a potential agent for BNCT, a cancer treatment strategy (Das et al., 2000).
- Another potential BNCT agent, 1-Amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid hydrochloride, was synthesized and evaluated for its toxicity in cancer cells (Kabalka et al., 2002).
Synthesis of Novel Amino Acids and Peptides :
- A method for regiospecific additions of hydrazoic acid and benzylamine to synthesize precursors of α-amino cyclobutane carboxylic acids was described. These compounds have potential applications in the synthesis of novel peptides (Gaoni, 1988).
- The synthesis of bis(cyclobutane) β-dipeptides, which are novel β-amino acid oligomers containing two directly linked cyclobutane residues, was achieved starting from 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid (Izquierdo et al., 2002).
Other Medical Applications :
- A study explored the effect of 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, a derivative of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, as a potential anti-diabetic agent in experimental diabetic rats (Khurana et al., 2018).
properties
IUPAC Name |
1-amino-3-phenylmethoxycyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c13-12(11(14)15)6-10(7-12)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBHSXMRVAAKPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442452 | |
Record name | 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid | |
CAS RN |
191110-50-6 | |
Record name | 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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